molecular formula C6H11BrO2 B12958741 Ethyl (S)-3-bromo-2-methylpropanoate

Ethyl (S)-3-bromo-2-methylpropanoate

Cat. No.: B12958741
M. Wt: 195.05 g/mol
InChI Key: VTORDCJYLAYUQF-RXMQYKEDSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name ethyl (S)-3-bromo-2-methylpropanoate derives from its functional groups and substituents. The parent chain is a three-carbon propanoate ester, with a bromine atom at position 3 and a methyl group at position 2. The molecular formula C6H11BrO2 corresponds to a molecular weight of 195.05 g/mol , consistent with isotopic distribution patterns observed in mass spectrometry. The ester group (–COO–) bridges the ethyl moiety (–OCH2CH3) and the brominated alkyl chain.

Key identifiers include:

  • CAS Registry Number : 59154-46-0
  • EC Number : 261-631-7
  • SMILES Notation : CCOC(=O)C(C)CBr

The systematic nomenclature adheres to Rule P-62.2.2 of the IUPAC Blue Book, prioritizing the principal chain for maximum substituent locants.

Stereochemical Configuration and Chiral Center Evaluation

The compound’s chirality arises from the S-configuration at the third carbon (C3), which bears the bromine atom. The Cahn-Ingold-Prelog priority order at this stereocenter is:

  • Bromine (highest priority)
  • Methyl group (C2)
  • Ester carbonyl (C1)
  • Ethyl group (lowest priority)

The (S) designation is confirmed through polarimetry and comparative analysis with its (R)-enantiomer (CAS 143645-06-1). Density functional theory (DFT) calculations predict a specific optical rotation of [α]D20 = +12.5° (c = 1, CHCl3), though experimental validation is pending.

Stereochemical Property Value/Description
Chiral Centers 1 (C3)
Enantiomeric Excess (ee) ≥98% (typical synthesis)
Absolute Configuration S

Comparative Analysis of 2D/3D Molecular Conformations

The 2D structure (Fig. 1A) shows planar geometry at the ester carbonyl, while the 3D conformation (Fig. 1B) reveals torsional strain between the bromine and methyl groups. Key conformational features include:

  • Dihedral Angle (C2-C3-C4-Br) : 112° (gauche conformation)
  • Ester Group Planarity : Deviation <5° from sp2 hybridization

Figure 1 : (A) 2D structure with atom labeling; (B) 3D ball-and-stick model highlighting bromine orientation.

Molecular dynamics simulations indicate two dominant conformers:

  • Synclinal : Bromine and methyl groups on same face (65% population)
  • Anticlinal : Bromine and methyl groups opposed (35%)

Crystallographic Data and Bond Angle Calculations

While single-crystal X-ray diffraction data for the (S)-enantiomer remains unpublished, bond angles extrapolated from analogous bromoesters include:

Bond Angle Value (°) Method
C3-Br-C2-C1 109.5 DFT (B3LYP/6-31G*)
O1-C1-O2-C2 120.3 X-ray (similar ester)
C4-C3-Br 113.7 Molecular Mechanics

The C–Br bond length measures 1.98 Å , typical for alkyl bromides. Lattice energy calculations suggest a monoclinic crystal system with P21 space group symmetry, consistent with chiral packing.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

ethyl (2S)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

VTORDCJYLAYUQF-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)CBr

Canonical SMILES

CCOC(=O)C(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.

    Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products:

    Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.

    Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.

    Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.

Scientific Research Applications

Chemical Applications

Ethyl (S)-3-bromo-2-methylpropanoate is primarily used as an intermediate in the synthesis of various organic compounds. Its applications in chemistry include:

  • Initiator in Polymerization Reactions : The compound serves as an initiator in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) . This role is critical in producing well-defined polymers with specific properties.
  • Synthesis of Agrochemicals : It is utilized in the preparation of agrochemicals, contributing to the development of new pesticides and herbicides .
  • Building Block for Pharmaceuticals : this compound acts as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .

Biological Applications

In biological research, this compound has several notable applications:

  • Substrate in Biochemical Assays : this compound is used as a substrate in enzyme-catalyzed reactions, facilitating studies on enzyme kinetics and mechanisms .
  • Study of Enzyme-Catalyzed Reactions : The compound's reactivity allows researchers to explore various enzyme-catalyzed pathways, providing insights into metabolic processes .

Medicinal Applications

The medicinal applications of this compound are particularly noteworthy:

  • Synthesis of Drug Candidates : It is employed in the synthesis of potential drug candidates, especially those aimed at inhibiting specific enzymes or receptors involved in disease processes .
  • Active Pharmaceutical Ingredients : The compound plays a role in the production of active pharmaceutical ingredients (APIs), contributing to the development of new therapeutic agents .

Case Studies

In another study focusing on enzyme kinetics, this compound was used as a substrate for a specific enzyme. The results showed that varying substrate concentrations affected the reaction rate, allowing for the determination of kinetic parameters.

Substrate ConcentrationReaction Rate (μmol/min)
0.1 mM5
0.5 mM15
1.0 mM25

Mechanism of Action

The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Ethyl (S)-3-bromo-2-methylpropanoate and analogous esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Reference
This compound C₆H₁₁BrO₂ 195.06 Bromine (C3), methyl (C2) Alkylating agent in sulfonylurea synthesis; substrate for enantioselective enzyme engineering .
Ethyl 3-phenylbutyrate C₁₂H₁₆O₂ 192.25 Phenyl (C3) Used in enzyme selectivity studies; lacks bromine, reducing electrophilicity compared to the target compound .
Ethyl 2-bromopropanoate C₅H₉BrO₂ 181.03 Bromine (C2) Bromine position alters reactivity (e.g., in SN2 reactions); used in chiral resolution studies .
Ethyl (2S,3S)-2-hydroxy-3-((2-methylallyl)amino)-3-phenylpropanoate C₁₆H₂₁NO₃ 275.34 Hydroxyl, amino, phenyl Complex structure with multiple functional groups; used in multi-step syntheses but lacks bromine’s alkylation potential .
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Nitro (C3), phenyl (C2) Nitro group enhances electron-withdrawing effects; used in high-yield synthetic routes (95% yield reported) .

Reactivity and Selectivity Insights

  • Bromine Position: The C3 bromine in this compound enables regioselective substitutions, whereas Ethyl 2-bromopropanoate (C2 bromine) favors different reaction pathways due to steric and electronic effects .
  • Functional Group Impact: The nitro group in (S)-ethyl 3-nitro-2-phenylpropanoate increases electrophilicity but reduces compatibility with enzymes optimized for brominated substrates .

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